[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea
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Overview
Description
[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea is an organic compound that belongs to the class of thiourea derivatives.
Mechanism of Action
Thiosemicarbazones
Thiosemicarbazones are a class of compounds that have been studied for their potential antiviral, antibacterial, antifungal, and anticancer activities . They are known to chelate metal ions, which can interfere with the function of metal-dependent enzymes in biological systems .
Benzaldehyde derivatives
The benzaldehyde group in the compound suggests that it might be involved in interactions with aromatic amino acids in proteins, potentially influencing protein structure and function .
Halogenated compounds
The presence of chloro and fluoro groups might influence the compound’s reactivity, lipophilicity, and ability to penetrate biological membranes .
Preparation Methods
The synthesis of [(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization .
Chemical Reactions Analysis
[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its biological activities are being explored for the treatment of various diseases, including bacterial infections and cancer.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea can be compared with other thiourea derivatives such as:
[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has similar structural features but exhibits different biological activities.
[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Another similar compound with variations in its chemical structure and properties.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.
Properties
CAS No. |
73962-28-4 |
---|---|
Molecular Formula |
C8H7ClFN3S |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7ClFN3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4- |
InChI Key |
BPQDBWYSKJBEOP-QCDXTXTGSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\NC(=S)N)F |
SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F |
solubility |
not available |
Origin of Product |
United States |
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